![molecular formula C21H16O4 B5751271 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone-8-acetic acid (FAA) and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves the induction of apoptosis (programmed cell death) in cancer cells. FAA has been found to activate the extrinsic pathway of apoptosis by upregulating the expression of death receptors such as Fas and TRAIL. Additionally, FAA has been shown to inhibit the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to exhibit antioxidant and anti-microbial activities. It has also been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, FAA has been found to enhance the activity of chemotherapeutic agents such as cisplatin and doxorubicin, thereby improving their efficacy. However, one of the limitations of using FAA is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one. One of the areas of research is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of FAA in immunotherapy and combination therapy with other anti-cancer agents. Finally, the mechanism of action of FAA needs to be further elucidated to identify potential targets for drug development.
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for cancer therapy. Further research is needed to explore its full potential and develop novel formulations that can improve its efficacy and bioavailability.
Synthesis Methods
The synthesis of 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 8-hydroxyflavone with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has been extensively studied for its potential applications in cancer research, particularly in the treatment of solid tumors. FAA has also been shown to enhance the activity of immune cells, making it a promising candidate for immunotherapy.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-19-9-5-2-6-14(19)13-24-15-10-11-17-16-7-3-4-8-18(16)21(22)25-20(17)12-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMPOIUVBLBDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
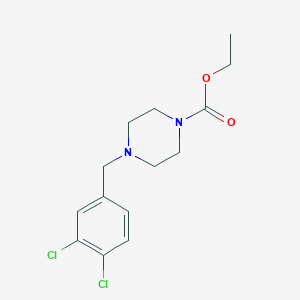
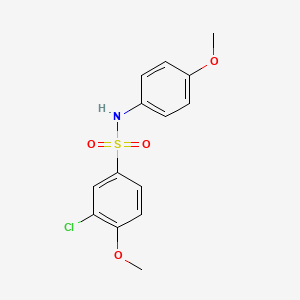
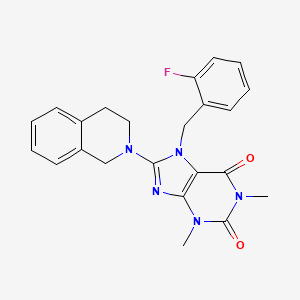
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
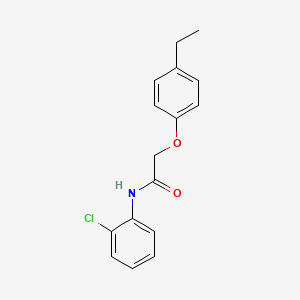

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
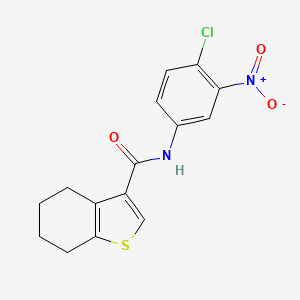
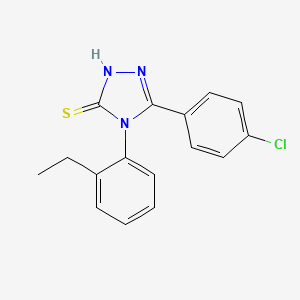
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
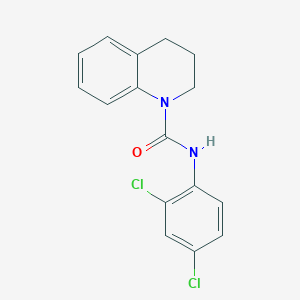
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
